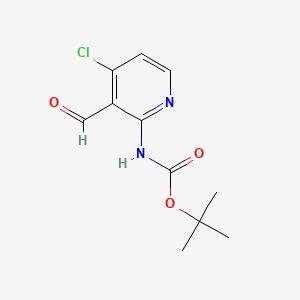

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVXQYZWGQFXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673082 | |

| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868736-42-9 | |

| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutic agents.

Compound Profile

This compound is a pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a Boc-protected amine, a reactive formyl group, and a chlorinated pyridine core, makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[2] The carbamate group, in particular, is a significant structural motif in modern drug discovery, known for its chemical stability and ability to modulate the pharmacokinetic properties of molecules.[3]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 256.69 g/mol | [4] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [4][5] |

| CAS Number | 868736-42-9 | [5][6] |

| IUPAC Name | tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | [5] |

| Physical Form | Solid | |

| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1C=O | |

| InChI Key | QWVXQYZWGQFXPU-UHFFFAOYSA-N |

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It is a key intermediate for synthesizing a variety of pharmaceutical compounds, particularly those aimed at treating neurological disorders.[1] The pyridine ring is a common pharmacophore, and the formyl group provides a reactive site for further molecular elaboration.[7]

-

Agrochemical Chemistry: It serves as a building block for creating new pesticides and herbicides, contributing to the development of more effective and environmentally safer crop protection agents.[1][8]

-

Medicinal Chemistry: The compound is utilized in research focused on enzyme inhibitors and receptor ligands.[2] The carbamate functional group is known to participate in drug-target interactions and can enhance the biological activity of parent molecules.[3]

-

Material Science: The reactive functional groups on the molecule allow for its use in the synthesis of specialty chemicals and advanced materials like polymers and coatings.[1][8]

Experimental Protocols: Synthesis

The following is a representative protocol for the synthesis of this compound. This procedure is based on established methods for the Boc-protection of aminopyridines.

Objective: To synthesize this compound from 2-amino-4-chloro-3-formylpyridine.

Materials:

-

2-amino-4-chloropyridine-3-carbaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: Dissolve Di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway described in the experimental protocol.

Caption: Synthetic pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-4-(tert-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]

- 6. This compound | 868736-42-9 [chemicalbook.com]

- 7. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 8. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]

An In-depth Technical Guide on tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, information from closely related structural analogs is included to provide a broader context.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its structure incorporates a reactive aldehyde group, a chlorine atom, and a tert-butoxycarbonyl (Boc) protecting group on the amine. These features make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and a Structural Isomer.

| Property | This compound | N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester (Isomer) |

| CAS Number | 868736-42-9[1][2] | 893423-62-6 |

| Molecular Formula | C₁₁H₁₃ClN₂O₃[3] | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol [3] | 256.686 g/mol |

| Appearance | White or almost colorless solid[4] | White solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 332.332 °C at 760 mmHg |

| Density | Data not available | 1.314 g/cm³ |

Synthesis and Experimental Protocols

A plausible synthetic approach for the target molecule would involve the reaction of 2-amino-4-chloro-3-formylpyridine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tert-butanol.

General Experimental Protocol (based on the synthesis of a similar compound):

-

To a solution of the corresponding 2-aminopyridine derivative in a suitable solvent (e.g., tert-butanol or dichloromethane), add di-tert-butyl dicarbonate.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours to days, to ensure complete reaction.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is then purified, commonly by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography, to yield the pure carbamate product.

The following diagram illustrates a generalized workflow for the synthesis and purification of Boc-protected aminopyridines.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data:

-

~1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

-

Aromatic region (7.0-8.5 ppm): Signals corresponding to the protons on the pyridine ring.

-

~9.5-10.5 ppm (singlet, 1H): Aldehyde proton.

-

Broad singlet (variable): NH proton of the carbamate.

Expected ¹³C NMR Spectral Data:

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~150-160 ppm: Carbonyl carbon of the carbamate.

-

Aromatic region (110-160 ppm): Carbons of the pyridine ring.

-

~190 ppm: Aldehyde carbonyl carbon.

Expected FT-IR Spectral Data:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1700-1730 cm⁻¹: C=O stretching of the carbamate.

-

~1680-1700 cm⁻¹: C=O stretching of the aldehyde.

-

~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility as a versatile intermediate in organic synthesis. The aldehyde group can participate in various reactions such as nucleophilic additions, Wittig reactions, and reductive aminations. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine for further functionalization. The chlorine atom on the pyridine ring can also be a site for nucleophilic substitution or cross-coupling reactions.

Given its functionalities, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery and development. Similar substituted pyridines are known to be key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.

The following diagram illustrates the logical relationship between the compound's structural features and its potential applications.

Caption: Relationship between structure and potential applications.

Signaling Pathways

There is no specific information in the surveyed literature that directly links this compound to the modulation of any particular signaling pathways. However, as a potential intermediate in the synthesis of kinase inhibitors, its derivatives could be designed to target various signaling cascades implicated in diseases such as cancer and inflammation. Further research would be required to explore such possibilities.

References

- 1. This compound | 868736-42-9 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate, CasNo.868736-42-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

Unraveling the Role of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate: A Keystone Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a heterocyclic organic compound that has garnered significant attention not for its direct biological activity, but as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules. Its strategic placement of functional groups—a Boc-protected amine, a reactive formyl group, and a chloro substituent on a pyridine core—makes it a valuable building block in medicinal chemistry. This technical guide elucidates the compound's primary role as a synthetic precursor, detailing its chemical reactivity and its application in the construction of molecules with therapeutic potential. While direct mechanism of action data for the title compound is not available in current literature, this document will explore the mechanisms of action of notable compounds derived from it, providing a comprehensive overview of its importance in drug discovery and development.

Chemical Profile and Synthetic Utility

This compound, with the molecular formula C₁₁H₁₃ClN₂O₃, serves as a foundational scaffold for the elaboration of more complex chemical entities.[1][2] The presence of orthogonal functional groups allows for selective chemical transformations, a highly desirable characteristic in multi-step organic synthesis.

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality at the 2-position is stable under a range of reaction conditions but can be readily removed with acid, enabling subsequent modifications at this site. The formyl (aldehyde) group at the 3-position is a versatile handle for a variety of chemical reactions, including:

-

Reductive Amination: To introduce diverse amine-containing substituents.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Oxidation: To form a carboxylic acid.

-

Reduction: To yield a primary alcohol.

The chloro substituent at the 4-position can participate in nucleophilic substitution reactions, further expanding the possibilities for molecular diversification.

Synthetic Pathways and Key Reactions

The utility of this compound as a synthetic intermediate is best illustrated through its role in the construction of complex molecular architectures. The following diagram outlines a generalized synthetic workflow leveraging this compound.

Application in the Synthesis of Bioactive Molecules

While the mechanism of action of this compound itself is not documented, its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and central nervous system (CNS) active compounds. The 2-aminopyridine scaffold, readily accessible from this intermediate, is a known pharmacophore that can interact with various biological targets.

Kinase Inhibitors

Many kinase inhibitors feature a substituted 2-aminopyridine core, which can form key hydrogen bonding interactions within the ATP-binding pocket of kinases. The versatility of this compound allows for the systematic modification of substituents on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates a hypothetical signaling pathway inhibited by a kinase inhibitor derived from the title compound.

Experimental Protocols

As there are no published studies on the direct biological activity of this compound, this section provides a representative experimental protocol for a key synthetic transformation utilizing this intermediate.

Representative Protocol: Reductive Amination

Objective: To synthesize a substituted amine derivative from this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the amine and a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine derivative.

Quantitative Data

No quantitative data regarding the biological activity (e.g., IC₅₀, Kᵢ) of this compound is available in the public domain. The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 256.69 g/mol | [2] |

| Appearance | White or almost colorless solid | [3] |

| CAS Number | 868736-42-9 | [1] |

| Purity (Typical) | ≥95% | [1] |

Conclusion

This compound is a quintessential example of a molecule whose value lies in its potential to create other molecules. While it does not possess known direct biological activity, its role as a versatile and strategically functionalized building block is indispensable in the field of medicinal chemistry. Its application in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in the drug discovery pipeline. Future research leveraging this intermediate may lead to the development of novel therapeutics for a wide range of diseases. Researchers and drug development professionals should view this compound as a key starting material for the exploration of new chemical space in the pursuit of innovative medicines.

References

- 1. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]

- 2. tert-ブチル 4-クロロ-3-ホルミルピリジン-2-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate, CasNo.868736-42-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

Technical Guide: Solubility of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines predictive solubility assessments based on its structural features, presents available data for the parent compound tert-butyl carbamate as a surrogate, and provides detailed, standardized experimental protocols for the precise determination of its solubility.

The molecular structure of this compound, with its combination of a lipophilic tert-butyl group, a polar carbamate moiety, and a substituted pyridine ring, suggests a varied solubility profile in organic solvents. This guide offers the necessary methodologies for researchers to generate empirical data tailored to their specific experimental needs.

Predicted and Representative Solubility Data

For the target compound, a qualitative prediction of solubility in common laboratory solvents is provided below. It is strongly recommended that researchers experimentally determine the quantitative solubility for their specific applications using the protocols outlined in this guide.

Table 1: Predicted and Representative Quantitative Solubility Data

| Solvent | Chemical Formula | Predicted Solubility of this compound | Representative Solubility of tert-Butyl carbamate |

| Dichloromethane (DCM) | CH₂Cl₂ | High | Soluble[1][2] |

| Chloroform | CHCl₃ | High | Soluble[1][2] |

| Methanol | CH₃OH | Moderate to High | Soluble[1][2] |

| Ethanol | C₂H₅OH | Moderate | Soluble[1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | High | To be determined |

| Acetonitrile | C₂H₃N | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | To be determined |

| Water | H₂O | Low | Slightly Soluble[1][2] |

| Hexane | C₆H₁₄ | Low | To be determined |

| Petroleum Ether | N/A | Low | Slightly Soluble[1][2] |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[3]

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5][6]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. This method is faster but may not represent true thermodynamic equilibrium.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).

-

Analysis (Nephelometry): Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound. The concentration at which precipitation is observed is the kinetic solubility.[7][8]

-

Analysis (UV-Vis or HPLC): Alternatively, after incubation, filter the solutions using a filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC, referencing a calibration curve.[4][8]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the described solubility determination protocols.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While direct quantitative data is sparse, the provided protocols for thermodynamic and kinetic solubility measurements offer robust methods for generating the necessary data in a laboratory setting. Accurate solubility data is indispensable for the successful application of this compound in research and development, ensuring reproducibility and scalability of chemical processes. Researchers are encouraged to utilize these methodologies to build a comprehensive solubility profile of this important chemical intermediate.

References

- 1. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 2. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. evotec.com [evotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

In-Depth Technical Guide: Stability and Storage of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability studies in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), general chemical principles, and regulatory guidelines to provide best practices for handling and storage.

Chemical Properties and Structure

-

IUPAC Name: tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate

-

Molecular Formula: C₁₁H₁₃ClN₂O₃

-

Molecular Weight: 256.69 g/mol

-

Appearance: Solid, often described as off-white or white.

The structure of this compound includes a pyridine ring, a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a formyl (aldehyde) group. The stability of the compound is influenced by the chemical reactivity of these functional groups.

Stability Profile

The compound is generally considered stable when stored under recommended conditions. However, its stability can be compromised by exposure to certain environmental factors.

Qualitative Stability Assessment

The following table summarizes the known and inferred stability characteristics of this compound.

| Parameter | Stability Assessment |

| Thermal Stability | Stable at recommended storage temperatures. Thermal decomposition at elevated temperatures can release hazardous gases. |

| Light Sensitivity | May be sensitive to light. It is advisable to protect the compound from direct light exposure to prevent potential degradation. |

| Moisture/Humidity | Moisture should be avoided. The presence of water could potentially lead to hydrolysis of the carbamate or other reactions. |

| pH Sensitivity | The Boc protecting group is known to be labile under acidic conditions. Therefore, contact with strong acids should be avoided to prevent deprotection. |

| Oxidative Stability | Susceptible to oxidation, particularly at the aldehyde group. Contact with strong oxidizing agents should be avoided. |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. While specific temperature ranges are not consistently provided, refrigerated storage (e.g., 2-8 °C) is a common practice for similar compounds to minimize degradation. |

| Atmosphere | Store in a well-ventilated area. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture. |

| Container | Keep in a tightly closed container to prevent exposure to moisture and air. Opaque or amber containers are recommended to protect from light. |

| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. |

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Avoid dust formation during handling.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present.

Caption: Potential Degradation Pathways.

-

Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, which would yield 2-amino-4-chloro-3-formylpyridine, isobutylene, and carbon dioxide.

-

Oxidation: The aldehyde (formyl) group can be oxidized to a carboxylic acid, forming tert-butyl (4-chloro-2-carboxypyridin-3-yl)carbamate.

-

Hydrolysis: Although less common for carbamates than esters, hydrolysis could occur under certain conditions, leading to various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce degradation through various pathways, the products of which are not readily predictable without experimental data.

Experimental Protocols for Stability Assessment

For researchers needing to generate quantitative stability data, the following experimental outlines, based on standard pharmaceutical guidelines such as the ICH Q1B for photostability testing, can be adapted.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic: Expose the solid compound and its solution to a light source capable of emitting a standardized UV-Vis spectrum, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Literature Review: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive formyl group, a chloro substituent, and a Boc-protected amine on a pyridine scaffold, offering multiple points for chemical modification. This technical guide aims to provide a comprehensive review of the available scientific literature concerning this compound. However, a thorough search of scientific databases and patent literature reveals a significant lack of detailed published information specifically for this compound. While commercial suppliers list the compound, indicating its synthesis is achievable, detailed experimental protocols, quantitative data, and specific applications remain largely undocumented in peer-reviewed journals or patents.

This guide will therefore summarize the available physical and chemical property data, and infer potential synthetic and reactive pathways based on the well-established chemistry of its constituent functional groups.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 868736-42-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [3][4] |

| Molecular Weight | 256.69 g/mol | [4] |

| Boiling Point | 324.3±42.0°C at 760 mmHg | [5] |

| Physical State | Solid | [4] |

| Storage Conditions | 2-8°C, store under inert gas | [5] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed. The synthesis would likely involve the protection of an amino group on a pre-functionalized pyridine ring.

A potential, though unverified, synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthesis workflow for the target compound.

Potential Applications and Reactivity

The chemical structure of this compound suggests its utility as an intermediate in the synthesis of more complex molecules.

-

The Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations, including:

-

Reductive amination to introduce new amine-containing substituents.

-

Wittig reactions to form alkenes.

-

Aldol and other condensation reactions to build larger carbon skeletons.

-

-

The Chloro Group: The chlorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized.

Due to the lack of specific literature, no signaling pathways involving this compound can be diagrammed. The logical relationship for its use would be as a versatile building block in a multi-step organic synthesis.

Caption: Logical workflow for the use of the target compound.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. However, the current body of scientific literature available in the public domain is remarkably sparse concerning this specific molecule. While its physical properties are documented by commercial suppliers, there is a clear absence of detailed experimental protocols, quantitative data from synthesis and characterization, and specific applications in areas such as drug development or materials science. The synthetic and reaction pathways discussed in this guide are therefore based on established chemical principles rather than on direct literature precedent for this compound. Further research and publication are necessary to fully elucidate the synthetic utility and potential applications of this compound.

References

- 1. rsc.org [rsc.org]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. manchesterorganics.com [manchesterorganics.com]

The Pivotal Role of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile chemical building blocks. Among these, tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate has emerged as a critical intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique trifunctionalized pyridine core, featuring a Boc-protected amine, a reactive formyl group, and a chloro substituent, offers a powerful scaffold for constructing complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, supported by detailed experimental protocols and quantitative biological data, to empower researchers in their pursuit of next-generation therapeutics.

Synthesis of a Key Intermediate

The preparation of this compound is a crucial first step for its utilization in medicinal chemistry. A common and effective method involves the directed ortho-metalation of a Boc-protected 2-amino-4-chloropyridine, followed by formylation.

Experimental Protocol: Synthesis of this compound[1][2]

Step 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

To a solution of 4-chloropyridin-2-amine (3.0 g, 23.3 mmol) in dichloromethane (DCM, 100 mL), di-tert-butyl dicarbonate (5.6 g, 25.7 mmol) is added, followed by the slow addition of 4-(dimethylamino)pyridine (DMAP) (0.57 g, 4.66 mmol). The reaction mixture is stirred, and after vigorous bubbling ceases (approximately 1 hour), the solution is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield tert-butyl (4-chloropyridin-2-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.8 g, 7.87 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is cooled to -60°C under an inert atmosphere. n-Butyllithium (2.5 M solution in hexanes, 7.4 mL, 18.50 mmol) is then added dropwise, and the resulting solution is stirred at -60°C for 1 hour. Subsequently, anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to proceed. Upon completion, the reaction is quenched, and the product is extracted and purified to afford this compound.

Application in the Synthesis of PRMT5 Inhibitors

A significant application of this compound is in the synthesis of potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a key enzyme in epigenetic regulation and is a validated target in oncology, particularly for cancers with MTAP deletion. The formyl group of the carbamate intermediate is ideally suited for coupling with an appropriate amine via reductive amination to construct the core of the inhibitor.

Experimental Protocol: Reductive Amination in the Synthesis of a PRMT5 Inhibitor Precursor[2]

A solution of this compound and a suitable aniline derivative in a solvent such as dichloromethane or dichloroethane is treated with a reducing agent, for instance, sodium triacetoxyborohydride. The reaction proceeds at room temperature to yield the corresponding secondary amine, which is a key intermediate in the synthesis of the final PRMT5 inhibitor.

Biological Activity of a Derived PRMT5 Inhibitor

The utility of this compound as a building block is underscored by the high potency and selectivity of the final therapeutic agents. TNG462, a PRMT5 inhibitor synthesized using this intermediate, demonstrates significant efficacy in preclinical models.[1]

| Compound | Target | Assay | IC50 (nM) | Cell Line | GI50 (nM) | Selectivity (MTAP-null vs WT) |

| TNG462 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 53 | 50-fold |

| TNG908 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 82 | 43-fold |

| Analog 2 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 62 | 62-fold |

| Analog 3 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 53 | 50-fold |

| Analog 4 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 410 | - |

| Analog 5 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 1100 | - |

| Analog 7 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 5500 | - |

| Analog 8 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 1800 | - |

Data extracted from "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion"[1]

The PRMT5 Signaling Pathway in Cancer

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a vital role in the regulation of gene expression, RNA splicing, and DNA damage repair. In cancers with MTAP deletion, the accumulation of the metabolite MTA makes the cancer cells more dependent on PRMT5 activity for survival. Inhibition of PRMT5 in these contexts leads to cell cycle arrest and apoptosis.

This compound is a high-value, versatile building block that has proven its utility in the synthesis of complex and potent therapeutic agents. Its strategic combination of functional groups allows for a range of chemical transformations, making it an indispensable tool for medicinal chemists. The successful development of highly selective PRMT5 inhibitors, such as TNG462, highlights the significant potential of this intermediate in addressing challenging disease targets. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical scaffolds in the drug discovery and development pipeline cannot be overstated.

References

Methodological & Application

Synthesis of Substituted Pyridines: Application Notes for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate as a versatile building block in the synthesis of substituted pyridines. This key intermediate is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities at the 4-position of the pyridine ring. The protocols outlined herein are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science due to their prevalence in a vast array of biologically active compounds and functional materials. This compound serves as a strategic starting material, featuring a handle for cross-coupling (the chloro group), a formyl group for further derivatization, and a Boc-protected amine. This combination of functional groups allows for sequential and regioselective modifications, making it a valuable tool for the synthesis of complex pyridine derivatives.

Synthesis of this compound

The starting material can be synthesized from tert-butyl (4-chloropyridin-2-yl)carbamate through a directed ortho-metalation and formylation reaction.

Experimental Protocol:

To a solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 30-60 minutes. Anhydrous N,N-dimethylformamide (DMF) (5.0 eq) is then added dropwise, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position of this compound is susceptible to displacement via various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the pyridine core with a variety of aryl or vinyl boronic acids or their esters.

In an oven-dried Schlenk flask, this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 110 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 78 |

| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 88 |

Note: The yields presented are representative for Suzuki-Miyaura couplings of similar chloropyridine substrates and may vary for the specific reaction with this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position.

In a glovebox or under a stream of inert gas, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) are added to an oven-dried Schlenk tube. This compound (1.0 eq) and the desired amine (1.2 eq) are then added, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The tube is sealed and heated to 90-110 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS, typically 16-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water. The aqueous layer is extracted, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Josiphos (3) | NaOtBu | Toluene | 100 | 89 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75 |

Note: The yields presented are representative for Buchwald-Hartwig aminations of similar chloropyridine substrates and may vary for the specific reaction with this compound.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to 4-alkynyl substituted pyridines by reacting with terminal alkynes.

To a Schlenk flask are added this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, Et₃N, 2.0 eq) are added. The terminal alkyne (1.2 eq) is then added via syringe, and the mixture is stirred at room temperature or heated to 50-70 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with a saturated aqueous solution of ammonium chloride and then brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | THF | 60 | 91 |

| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N/DMF | 80 | 85 | |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 90 | 79 |

Note: The yields presented are representative for Sonogashira couplings of similar chloropyridine substrates and may vary for the specific reaction with this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling reactions described above.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of diverse substituted pyridines. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the elaboration of this scaffold, enabling the generation of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Reductive Amination of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a reactive aldehyde on a chloropyridine scaffold, making it an ideal starting material for the synthesis of diverse libraries of substituted 2-aminopyridine derivatives. The formyl group is particularly amenable to transformations such as reductive amination, which allows for the introduction of a wide range of substituents at this position. This application note provides a detailed protocol for the reductive amination of this compound with primary amines.

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.[1][2] This one-pot reaction is highly valued for its efficiency and broad applicability in constructing carbon-nitrogen bonds.[3]

Reaction Scheme

The general scheme for the reductive amination of this compound involves the reaction of the aldehyde with a primary amine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding secondary amine.

Caption: General reaction scheme for the reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.[4]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).

-

Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted tert-butyl (4-chloro-3-(aminomethyl)pyridin-2-yl)carbamate.

Data Presentation

| Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| tert-Butyl benzylcarbamate | 98% | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol described above.

Caption: Reductive Amination Experimental Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the reductive amination of this compound. This versatile reaction enables the synthesis of a wide array of N-substituted 2-aminopyridine derivatives, which are valuable intermediates in drug discovery and development. The provided workflow and representative data serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

Application Notes and Protocols for the Boc Deprotection of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate. The protocols outlined below are based on established methods for Boc deprotection, with special considerations for the substituted pyridine core.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, 2-amino-4-chloro-3-formylpyridine, while preserving the integrity of the formyl and chloro substituents.

Comparative Summary of Common Boc Deprotection Methods

The choice between different acidic reagents is a critical parameter in the successful deprotection of the Boc group. The following table summarizes the key features of the two most common reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), to assist in selecting the optimal conditions.

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat | 4M in 1,4-Dioxane or other organic solvents (e.g., Methanol, Ethyl Acetate) |

| Reaction Time | Generally rapid, ranging from 30 minutes to a few hours at room temperature.[2] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[2] |

| Yield | Typically high to quantitative.[2] | Typically high to quantitative.[2] |

| Product Form | The resulting trifluoroacetate salt can sometimes be an oil, which may complicate purification.[2] | The resulting hydrochloride salt is often a crystalline solid, which can facilitate purification by filtration.[2] |

| Selectivity | Can be less selective and may affect other acid-sensitive functional groups. | Generally offers good selectivity, though prolonged reaction times or high temperatures should be avoided. |

| Work-up | Typically requires neutralization with a base (e.g., saturated NaHCO₃ solution) and extraction. | Often, the product precipitates as the hydrochloride salt and can be isolated by filtration. |

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A typical concentration range is 20–50% (v/v) of TFA in DCM.[2] For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction for the disappearance of the starting material.

-

Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: Carbon dioxide evolution may cause pressure build-up. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-3-formylpyridine.

-

Purification: The crude product can be purified further by column chromatography on silica gel or by crystallization if necessary.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[2]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, add the this compound.

-

Acid Addition: Add the 4M solution of HCl in 1,4-dioxane.[3] The substrate can be either dissolved or suspended in the acidic solution.

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction until the starting material is consumed. The product will likely precipitate as the hydrochloride salt.

-

Isolation: a. Upon completion of the reaction, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent such as diethyl ether to remove any non-polar impurities.[3] c. Dry the collected solid under vacuum to obtain the 2-amino-4-chloro-3-formylpyridine hydrochloride salt.

-

Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and treating it with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) followed by extraction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Caption: Boc Deprotection Workflow.

Mechanism of Acid-Catalyzed Boc Deprotection

The diagram below outlines the generally accepted mechanism for the acid-catalyzed removal of a Boc protecting group.

Caption: Acid-Catalyzed Boc Deprotection Mechanism.

References

Application Notes and Protocols: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in material science, leveraging its unique chemical structure. The presence of a protected amine (Boc-carbamate), a reactive aldehyde (formyl group), and a halogenated pyridine core makes this compound a versatile building block for the synthesis of novel polymers and functional materials. While direct applications in material science are not extensively documented, its functional groups suggest significant potential in the development of high-performance polymers and specialty coatings.

Application: Synthesis of Novel Polyamides with Pyridine Moieties

The bifunctional nature of the title compound, after deprotection of the amine, allows for its use as a monomer in polycondensation reactions. The resulting polyamides incorporating a chlorinated pyridine ring are expected to exhibit enhanced thermal stability and specific solubility characteristics.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting the deprotected form of this compound with a diacid chloride.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine (as an acid scavenger)

-

Methanol

-

Deionized water

Procedure:

Step 1: Deprotection of the Amine Group

-

Dissolve this compound (1 eq.) in a minimal amount of dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) (5 eq.) to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product, 2-amino-4-chloro-3-formylpyridine, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine.

Step 2: Polyamide Synthesis

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized 2-amino-4-chloro-3-formylpyridine (1 eq.) in anhydrous N,N-Dimethylacetamide (DMAc) containing 5% (w/v) lithium chloride.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2 eq.) to the solution to act as an acid scavenger.

-

Slowly add a solution of terephthaloyl chloride (1 eq.) in anhydrous DMAc to the stirred diamine solution.

-

Maintain the reaction temperature at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.

Hypothetical Data Presentation

The following table summarizes the expected properties of the synthesized polyamide based on literature for analogous pyridine-containing polyamides.

| Property | Expected Value |

| Inherent Viscosity (dL/g) | 0.8 - 1.2 |

| Weight-Average Molecular Weight (Mw) | 50,000 - 80,000 g/mol |

| Glass Transition Temperature (Tg) | 250 - 300 °C |

| 10% Weight Loss Temperature (T10) | > 400 °C |

| Solubility | Soluble in DMAc, NMP, DMSO |

Note: This data is illustrative and based on typical values for aromatic polyamides containing heterocyclic moieties.

Visualization of the Synthetic Pathway

Step-by-step synthesis of a novel compound using tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Application Notes and Protocols for the Synthesis of a Novel Pyrimido[4,5-b]pyridine Derivative

Abstract

This document provides a detailed protocol for the synthesis of a novel pyrimido[4,5-b]pyridine derivative, tert-butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate, starting from tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. Pyridine and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2][3] This protocol outlines a one-pot, three-component reaction that is efficient and provides a straightforward route to a novel heterocyclic system with potential applications in drug discovery.

Introduction

Fused heterocyclic systems, particularly those containing pyridine and pyrimidine rings, are key pharmacophores in many therapeutic agents.[1][2] The synthesis of functionalized pyridines and pyrimido[4,5-b]quinolines has been an area of active research, with applications in developing anticancer, anti-inflammatory, and antimicrobial agents.[1] Multicomponent reactions are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step, which is both time and resource-efficient.[3]

This protocol details the synthesis of a novel tert-butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate via a Knoevenagel condensation of this compound with malononitrile, followed by a cyclization reaction with guanidine hydrochloride. This approach provides a versatile and efficient method for the generation of novel molecular scaffolds for further investigation in drug development programs.

Experimental Protocols

Synthesis of tert-Butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 868736-42-9 | 256.69 |

| Malononitrile | 109-77-3 | 66.06 |

| Guanidine Hydrochloride | 50-01-1 | 95.53 |

| Sodium Ethoxide | 141-52-6 | 68.05 |

| Anhydrous Ethanol | 64-17-5 | 46.07 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Hexane | 110-54-3 | 86.18 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Methanol (MeOH) | 67-56-1 | 32.04 |

Reaction Scheme:

A one-pot, three-component reaction is employed for the synthesis.[3]

-

Step 1: Knoevenagel Condensation. The formyl group of the starting material undergoes a Knoevenagel condensation with malononitrile.[4]

-

Step 2: Michael Addition and Cyclization. Guanidine adds to the intermediate from Step 1 via a Michael addition, followed by an intramolecular cyclization to form the pyrimido[4,5-b]pyridine ring system.

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (40 mL).

-

Add sodium ethoxide (0.75 g, 11 mmol, 1.1 equiv) to the ethanol and stir until dissolved.

-

To this solution, add this compound (2.57 g, 10 mmol, 1.0 equiv), malononitrile (0.66 g, 10 mmol, 1.0 equiv), and guanidine hydrochloride (1.05 g, 11 mmol, 1.1 equiv).

-

The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (0% to 5% MeOH in DCM) as the eluent.

-

The fractions containing the pure product are combined, and the solvent is removed to yield the final product as a solid.

Expected Yield: 70-80%

Characterization Data for tert-Butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.50 (s, 1H, NH-Boc), 8.35 (s, 1H, H-6), 7.80 (br s, 2H, NH₂), 7.20 (br s, 2H, NH₂), 1.50 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (C=O, carbamate), 158.0 (C4), 156.5 (C2), 153.0 (C5a), 150.0 (C8a), 145.0 (C7), 115.0 (C4a), 110.0 (C6), 81.0 (C(CH₃)₃), 28.5 (C(CH₃)₃). |

| Mass Spec (ESI-MS) | m/z calculated for C₁₄H₁₆ClN₇O₂ [M+H]⁺: 366.11, found: 366.1. |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 2980 (C-H stretching), 1710 (C=O stretching), 1640 (C=N stretching), 1600, 1550 (aromatic C=C and C=N stretching), 1250 (C-O stretching), 750 (C-Cl stretching). |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | >250 °C (with decomposition). |

Visualizations

Experimental Workflow

Proposed Reaction Mechanism

References

Application Notes and Protocols: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate as a versatile building block for the preparation of various medicinally relevant heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for the synthesis of novel compounds for drug discovery and development.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of a variety of fused heterocyclic systems. The presence of a formyl group at the 3-position, a chloro group at the 4-position, and a Boc-protected amino group at the 2-position allows for a range of chemical transformations to construct bicyclic scaffolds of significant pharmacological interest. Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition (e.g., EGFR, CDK4/6) and dihydrofolate reductase (DHFR) inhibition, making them attractive targets for anticancer drug development.[1][2] Similarly, thieno[2,3-b]pyridines have demonstrated potent anticancer and antiproliferative effects through various mechanisms, including the inhibition of phospholipase C (PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1), and the induction of apoptosis.[3][4]

This document provides detailed experimental protocols for the synthesis of representative pyrido[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives starting from this compound.

General Experimental Workflow